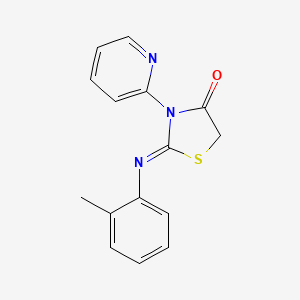![molecular formula C10H12 B14674434 Bicyclo[6.2.0]deca-2,4,6-triene CAS No. 36093-14-8](/img/structure/B14674434.png)
Bicyclo[6.2.0]deca-2,4,6-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[6.2.0]deca-2,4,6-triene is a bicyclic organic compound and an isomer of naphthalene and azulene . This compound is of interest to researchers due to its unique structure, which includes both cyclobutadiene and cyclooctatetraene rings. These rings are antiaromatic individually, but when fused together, they counteract each other’s antiaromaticity .
Métodos De Preparación
Bicyclo[6.2.0]deca-2,4,6-triene can be synthesized through a multistep process starting from bicyclo[4.2.0]octa-3,7-diene-2,5-dione . The process involves:
Irradiation with ultraviolet light: to produce a tricyclo decadiendione.
Reduction to a diol: using lithium aluminium hydride.
Conversion to a tetraene: by adding bromide or mesylate and then stripping it with potassium tert-butoxide.
Análisis De Reacciones Químicas
Bicyclo[6.2.0]deca-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen in the air.
Dimerization: When heated to 100°C, it dimerizes to form a yellow oil consisting of three eight-member unsaturated rings.
Substitution: Common reagents include bromide and mesylate.
Aplicaciones Científicas De Investigación
Bicyclo[6.2.0]deca-2,4,6-triene has several applications in scientific research:
Chemistry: Used to study the properties of antiaromatic compounds and their interactions.
Biology and Medicine:
Industry: Used in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of Bicyclo[6.2.0]deca-2,4,6-triene involves its unique structure, which allows it to interact with various molecular targets and pathways. The compound’s antiaromatic rings can engage in unique interactions with other molecules, making it a valuable tool in studying molecular interactions and reactions .
Comparación Con Compuestos Similares
Bicyclo[6.2.0]deca-2,4,6-triene is similar to other bicyclic compounds such as naphthalene and azulene . its unique combination of cyclobutadiene and cyclooctatetraene rings sets it apart. Unlike naphthalene and azulene, which are aromatic, this compound’s rings counteract each other’s antiaromaticity, giving it distinct chemical properties .
Similar Compounds
- Naphthalene
- Azulene
Propiedades
Número CAS |
36093-14-8 |
|---|---|
Fórmula molecular |
C10H12 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
bicyclo[6.2.0]deca-2,4,6-triene |
InChI |
InChI=1S/C10H12/c1-2-4-6-10-8-7-9(10)5-3-1/h1-6,9-10H,7-8H2 |
Clave InChI |
ZKRGCPOEKOWUKM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C1C=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


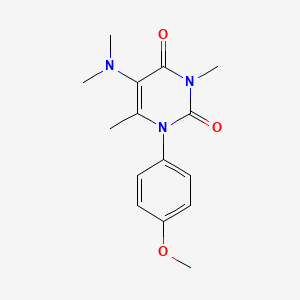
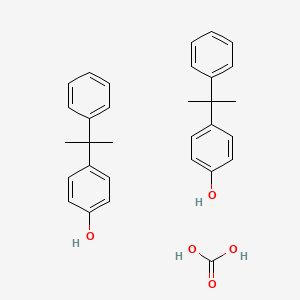

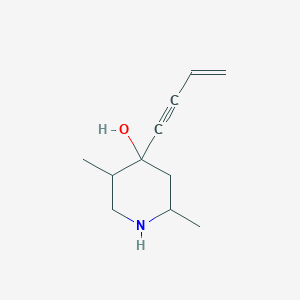
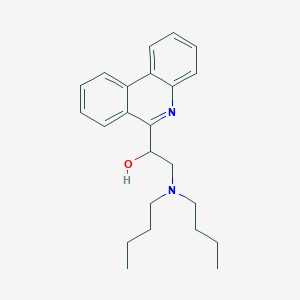
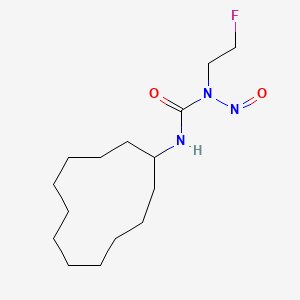

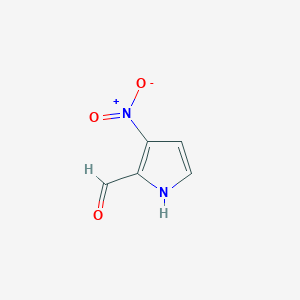
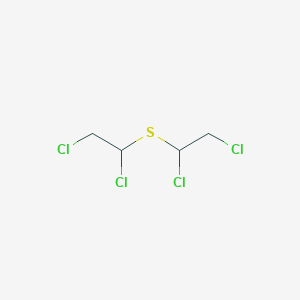
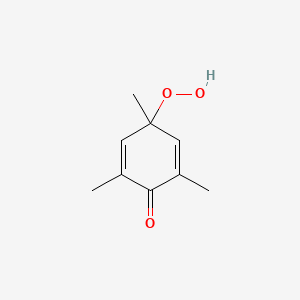

![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)

